4-(Bromomethyl)-3-fluoropyridine hydrobromide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 252.93 g/mol. It is a hydrobromide salt derived from 4-(bromomethyl)-3-fluoropyridine, which features a bromomethyl group attached to the pyridine ring at the 4-position and a fluorine atom at the 3-position. This compound has a melting point ranging from 189 to 192 degrees Celsius and is classified as corrosive, necessitating careful handling due to its potential health hazards .
The synthesis of 4-(bromomethyl)-3-fluoropyridine hydrobromide typically involves the bromination of 3-fluoropyridine followed by the introduction of the bromomethyl group. Common methods include:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the pyridine ring .
4-(Bromomethyl)-3-fluoropyridine hydrobromide finds applications primarily in pharmaceutical research and development. Its derivatives are explored for:
Its unique structure makes it a valuable compound for further modifications aimed at enhancing biological activity .
Studies focusing on the interactions of 4-(bromomethyl)-3-fluoropyridine hydrobromide with various biological targets are essential for understanding its pharmacological potential. Interaction studies often involve:
Such studies are crucial for determining the viability of this compound as a therapeutic agent .
Several compounds share structural similarities with 4-(bromomethyl)-3-fluoropyridine hydrobromide, each exhibiting unique properties and potential applications:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Bromomethyl)-5-fluoropyridine hydrobromide | 1416713-60-4 | 0.88 |
| 2-(Bromomethyl)-3-fluoropyridine | 122307-44-2 | 0.80 |
| 2-(Bromomethyl)-6-fluoroquinoline | 168083-35-0 | 0.80 |
| 3-(Bromomethyl)-4-methylpyridine hydrobromide | 1384972-83-1 | 0.89 |
| 4-(Bromoethyl)pyridine hydrobromide | 120277-01-2 | 0.85 |
These compounds are compared based on their structural features and biological activities, highlighting how variations in substituent groups can lead to different chemical behaviors and applications .